ethyl (5Z)-5-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-[(4-tert-butylbenzoyl)amino]-4-oxothiophene-3-carboxylate
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Overview
Description
Ethyl 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-[(4-tert-butylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes bromine, fluorine, and tert-butyl groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-[(4-tert-butylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of ethyl (5-bromo-2-fluorobenzoyl)acetate, which is then subjected to further reactions to introduce the benzylidene, tert-butylbenzoyl, and thiophene groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-[(4-tert-butylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like amines or ethers.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.
Industry: The compound’s unique properties make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-[(4-tert-butylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzylidene derivatives and thiophene carboxylates, such as:
- Ethyl (5-bromo-2-fluorobenzoyl)acetate
- Ethyl (4-bromo-2-fluorobenzoyl)acetate
- Methyl 2-bromo-5-methoxybenzoate
Uniqueness
What sets ethyl 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-[(4-tert-butylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate apart is its combination of bromine, fluorine, and tert-butyl groups, which confer unique chemical and physical properties. These properties make it particularly valuable for specific research applications and chemical synthesis.
Properties
Molecular Formula |
C32H29BrFNO5S |
---|---|
Molecular Weight |
638.5 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-tert-butylbenzoyl)imino-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C32H29BrFNO5S/c1-5-39-31(38)27-28(36)26(41-30(27)35-29(37)19-10-12-22(13-11-19)32(2,3)4)17-21-16-23(33)14-15-25(21)40-18-20-8-6-7-9-24(20)34/h6-17,36H,5,18H2,1-4H3/b26-17-,35-30? |
InChI Key |
AIOXIDKTODPPRQ-KNYYTVSVSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3F)/SC1=NC(=O)C4=CC=C(C=C4)C(C)(C)C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3F)SC1=NC(=O)C4=CC=C(C=C4)C(C)(C)C)O |
Origin of Product |
United States |
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